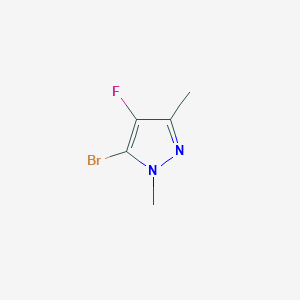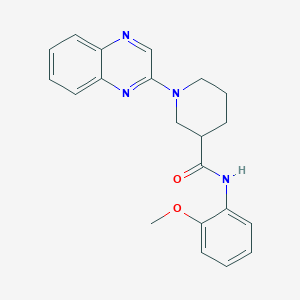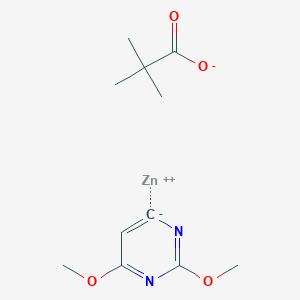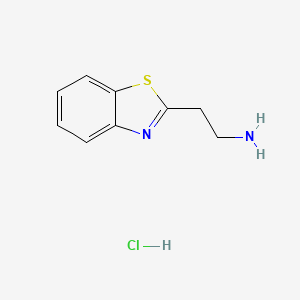
5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole” is a chemical compound with the molecular formula C5H6BrFN2 . It is a derivative of pyrazole, which is a simple aromatic ring molecule consisting of two nitrogen atoms and three carbon atoms . The compound is not widely available, and specific information about it is limited .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A new process for the synthesis of similar compounds involves a direct fluorination reaction with a fluorination gas comprising elemental fluorine (F2) in a reactor resistant to elemental fluorine (F2) and hydrogen fluoride (HF) .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of bromine (Br), fluorine (F), nitrogen (N), and carbon © atoms . The exact structure can be determined using techniques such as X-ray crystallography .
Applications De Recherche Scientifique
Proton Transfer and Tautomerism Studies
Proton Transfer in C-halogen Pyrazole Cyclamers : A theoretical study explored the dynamics of NH-pyrazoles, focusing on proton transfer mechanisms in dimers, trimers, and tetramers of unsubstituted and substituted (including fluoro and bromo) pyrazole cyclamers. The findings provide insights into the solid-state behavior of these compounds, highlighting their potential in understanding molecular interactions and processes (Alkorta, Blanco, & Elguero, 2008).
Structure and Tautomerism of 4-bromo Substituted 1H-pyrazoles : The study investigates the tautomerism of 4-bromo-1H-pyrazoles, revealing preferences for 3-bromo tautomers in both solid and solution states, supported by DFT calculations. This research contributes to a deeper understanding of structural and electronic properties of bromo-substituted pyrazoles, aiding in the design of new compounds with tailored features (Trofimenko et al., 2007).
Fluorination Techniques and Fluorinated Products
Decarboxylative Fluorination of Heteroaromatic Carboxylic Acids : Demonstrating a metal-free approach to synthesize fluorinated dimer products, including pyrazoles, this method expands the toolkit for creating electron-rich, fluorinated compounds, which are crucial in pharmaceutical and materials science (Yuan, Yao, & Tang, 2017).
Applications in Photovoltaic Devices
Synthesis of Donor−Acceptor Copolymers : The creation of thieno[3,4-b]pyrazine-based and benzothiadiazole-based copolymers for use in photovoltaic devices underscores the application of pyrazole derivatives in the development of advanced materials for energy conversion. This study highlights the role of these compounds in enhancing the efficiency and performance of photovoltaic systems (Zhou et al., 2010).
Molecular Docking and Structure Analysis
Molecular Docking Study of 3-Amino-4-fluoropyrazoles : This research emphasizes the synthesis and characterization of fluorinated pyrazoles, providing a foundation for their application in medicinal chemistry. The study showcases the potential of these compounds as building blocks for drug development, leveraging their functional group diversity for targeted therapeutic applications (Surmont et al., 2011).
Orientations Futures
The future directions for the study of “5-Bromo-4-fluoro-1,3-dimethyl-1H-pyrazole” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Propriétés
IUPAC Name |
5-bromo-4-fluoro-1,3-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrFN2/c1-3-4(7)5(6)9(2)8-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPRMVLMBKGJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1F)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2713413.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2713414.png)


![3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2713419.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid](/img/structure/B2713420.png)
![4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile](/img/structure/B2713421.png)
![5-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2713422.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2713423.png)
